5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-

Übersicht

Beschreibung

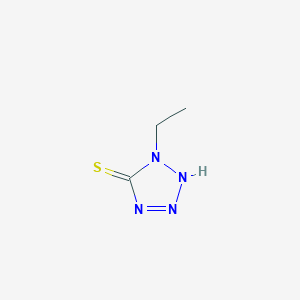

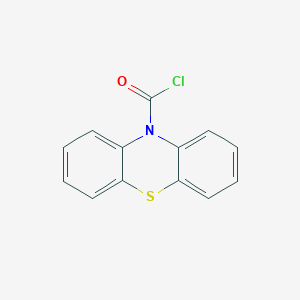

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- (5H-TTED) is a heterocyclic compound containing five nitrogen atoms and one sulfur atom. It is a member of the tetrazole family, which is a class of compounds that are widely used in the pharmaceutical and chemical industries. 5H-TTED is a colorless solid with a melting point of 105-107°C and a boiling point of 240-242°C. It is soluble in water, ethanol, and other polar solvents. 5H-TTED has a range of applications in scientific research, including its use as a catalyst and reagent in organic synthesis, and its potential use in the development of new drugs and therapies.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Crystal Analysis

The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its cadmium(II) complex have been extensively studied. The structures revealed a nonplanar thione for the free ligand and a chain structure for the complex, indicating the compound's potential in coordination chemistry and materials science (Askerov et al., 2019).

Energetic High-Nitrogen Compounds

5H-Tetrazole derivatives have been explored as high-energy materials. Specifically, 5-(trinitromethyl)-2H-tetrazole and its derivatives were synthesized and characterized, showing promise as energetic materials with applications in various industries, including defense and space exploration (Haiges & Christe, 2013).

Synthetic Pathways in Organic Chemistry

A common synthetic route for 5H-Tetrazole derivatives, leading to various acyclic and cyclic C-nucleosides, has been reported. This demonstrates the compound's role in the synthesis of structurally complex molecules with potential applications in pharmaceuticals and biochemistry (Belkadi & Othman, 2006).

Synthesis and Medicinal Applications

The synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles show that these compounds have potential applications in cancer treatment. Several compounds in this category have been found to inhibit leukemia and breast cancer cell growth (Gundugola et al., 2010).

Anti-corrosion Mechanism

The anti-corrosion mechanism of tetrazole derivatives for steel in acidic media has been studied. These derivatives are found to be highly effective as corrosion inhibitors, indicating their potential in material science and engineering (Tan et al., 2020).

Synthesis and Antibacterial Evaluation

Novel 1-phenyl-1h-tetrazole-5-thiol derivatives have been synthesized and evaluated for their antibacterial properties. The findings highlight their potential in developing new antibacterial agents, indicating the compound's importance in medicinal chemistry and pharmacology (Mekky & Thamir, 2019).

Safety and Hazards

The safety information for 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace .

Wirkmechanismus

1-Ethyl-5-mercaptotetrazole, also known as 1-ethyl-2H-tetrazole-5-thione or 1-ethyl-1h-1,2,3,4-tetrazole-5-thiol, is a chemical compound with the molecular formula C3H6N4S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Eigenschaften

IUPAC Name |

1-ethyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLTELAOKOFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073402 | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15217-53-5 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15217-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 1-ethyl-1H-tetrazole-5-thiol impact the electrical properties and stability of silver bromide iodide T-grain emulsions?

A: The research paper demonstrates that 1-ethyl-1H-tetrazole-5-thiol, when used as an antifoggant, significantly influences the electrical properties of silver bromide iodide T-grain emulsions []. Specifically, it was observed to increase both electron conductivity and hole conductivity within the emulsion []. This alteration in electrical properties is directly linked to enhanced stability and anti-fogging properties of the emulsion []. While the exact mechanism wasn't fully elucidated in this study, the findings suggest that 1-ethyl-1H-tetrazole-5-thiol likely interacts with the silver halide surface, influencing charge carrier mobility and recombination rates. This interaction ultimately contributes to a reduction in unwanted fogging and improved image quality.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)

![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)